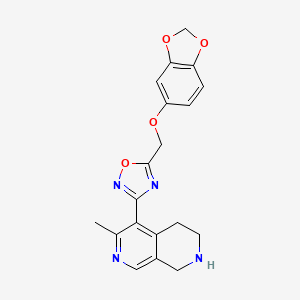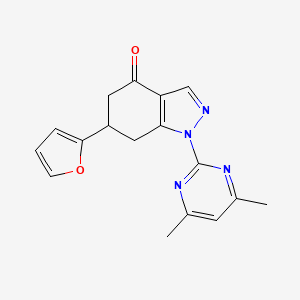
5-(1,3-Benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole
Descripción general
Descripción
The compound 5-(1,3-Benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole is a complex organic molecule that features a combination of several functional groups, including a benzodioxole, oxadiazole, and naphthyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling of Benzodioxole and Oxadiazole: The benzodioxole moiety is then coupled with the oxadiazole ring using a suitable linker, such as a methylene group.
Formation of the Naphthyridine Ring: The naphthyridine ring is synthesized through a multi-step process involving the condensation of appropriate precursors.
Final Coupling and Trifluoroacetate Formation: The final step involves coupling the naphthyridine with the benzodioxole-oxadiazole intermediate and converting the product to its trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-(1,3-Benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(1,3-Benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{5-[(1,3-benzodioxol-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
- 5-{5-[(1,3-benzodioxol-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine acetate
Uniqueness
The trifluoroacetate salt form of the compound may offer unique properties such as increased solubility or stability compared to other salt forms. This can make it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-11-18(14-4-5-20-7-12(14)8-21-11)19-22-17(27-23-19)9-24-13-2-3-15-16(6-13)26-10-25-15/h2-3,6,8,20H,4-5,7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYHXBUZVJCUSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=C1C3=NOC(=N3)COC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,3-phenylenebis[3-(5-ethyl-2-furyl)propanamide]](/img/structure/B4216727.png)
![6-bromo-N-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4216729.png)
![5-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4216731.png)
![N-(2-chlorophenyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B4216737.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4216747.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4216749.png)
![N-(4-chlorophenyl)-1-[(4-fluorophenyl)methylcarbamothioyl]pyrrolidine-2-carboxamide](/img/structure/B4216760.png)
![5-methyl-N-(2-methylphenyl)-7-[2-(prop-2-en-1-yloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4216761.png)
![6-bromo-N-[2-(methylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4216762.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4216773.png)
![Methyl 1-[1-(2,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B4216783.png)
![2-(morpholin-4-yl)-5-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B4216788.png)


